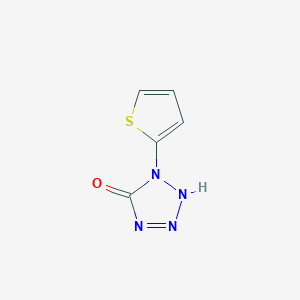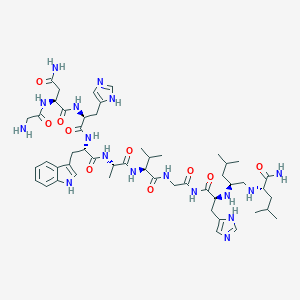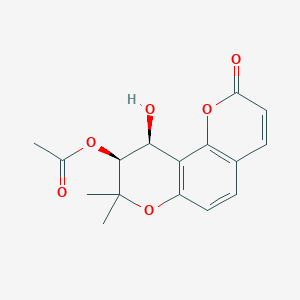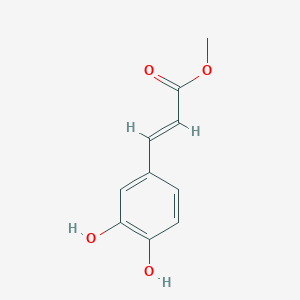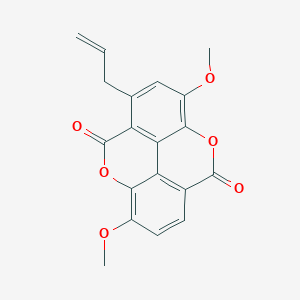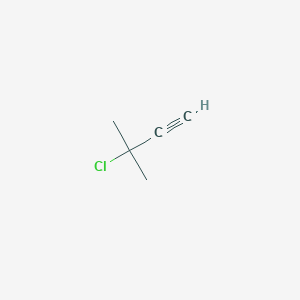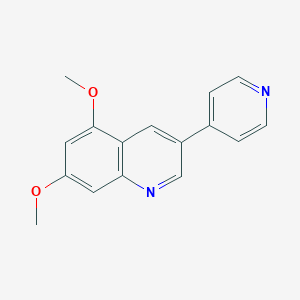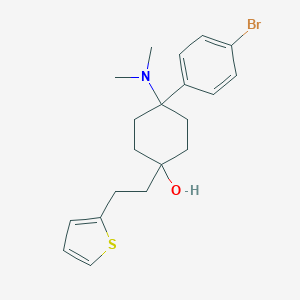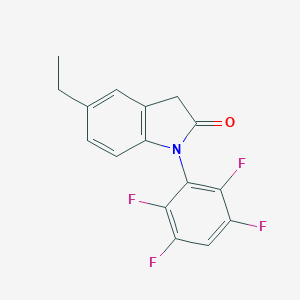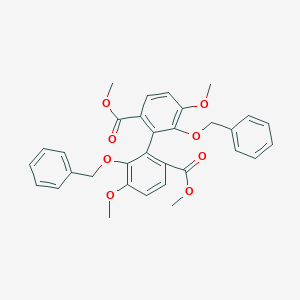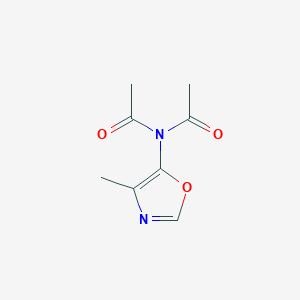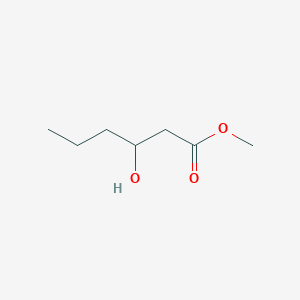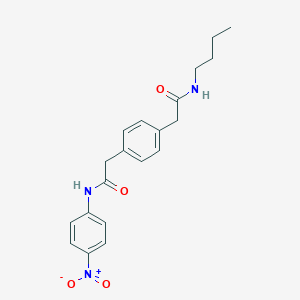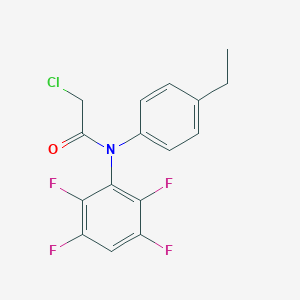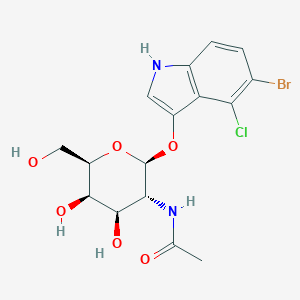
5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-galactosaminide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-galactosaminide, also known as X-GalNAc, is an indolyl carbohydrate . It is the N-acetyl-β-D-glucosaminide of indoxyl in which the indole moiety is substituted at positions 4 and 5 by chlorine and bromine, respectively .
Molecular Structure Analysis
The empirical formula of this compound is C16H18BrClN2O6 . Its molecular weight is 449.68 . The InChI string and SMILES string provide a detailed description of the molecule’s structure .Chemical Reactions Analysis
This compound is a substrate for beta-galactosidase . The enzyme cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole, which immediately dimerises to give an intensely blue product .Physical And Chemical Properties Analysis
The compound has a melting point of ≥220 °C . It is typically stored at a temperature of −20°C .Applications De Recherche Scientifique
Biocatalysis Potential
β-N-acetylhexosaminidases from Penicillium crustosum strains demonstrated significant biocatalytic potential by hydrolyzing various substrates, including 5-bromo-4-chloro-3-indolyl-N-acetyl-β-D-galactoside. This study highlighted the enzymes' broad substrate specificity and their potential applications in selective hydrolysis processes, suggesting their usefulness in industrial biocatalysis and enzymatic synthesis (Ondrejková et al., 2023).
Cytochemistry of Macrophages
In cytochemical studies, 5-bromo-4-chloro-substituted indoxyl glycosides, including the compound , were used to study macrophages' lysosomal enzyme activities. This research demonstrated the compound's ability to serve as a sensitive substrate for beta-galactosidase and beta-glucuronidase activities in macrophages, contributing to our understanding of physiological and pathological processes at the cellular level (Bennett & Pearson, 1969).
Beta-galactosidase Activity Detection
A rapid detection method for beta-galactosidase activity using 5-bromo-4-chloro-3-indole-beta-galactosidase (X-gal) test paper was developed, significantly reducing the cost and quantity of X-gal needed. This method was applied to detect beta-galactosidase-producing Streptococcus strains, showcasing the compound's application in microbiological diagnostics and research (Liu Chuang-jing, 2010).
Tumor Progression Studies
The compound was used as a chromogenic substrate in a study introducing the Escherichia coli beta-galactosidase (lacZ) gene into human cells to analyze micrometastasis formation during tumor progression. This approach enabled the easy identification of lacZ-bearing tumor cells, demonstrating the compound's utility in cancer research and its potential to enhance our understanding of metastatic processes (Lin et al., 1990).
Orientations Futures
The compound is widely used in biochemical assays and in diagnosis as indicators, particularly in the form of enzyme substrates . It is also used to detect the activity of beta-galactosidase in histochemistry and bacteriology . Its future directions could involve further applications in these areas.
Propriétés
IUPAC Name |
N-[(2S,3R,4R,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrClN2O6/c1-6(22)20-13-15(24)14(23)10(5-21)26-16(13)25-9-4-19-8-3-2-7(17)12(18)11(8)9/h2-4,10,13-16,19,21,23-24H,5H2,1H3,(H,20,22)/t10-,13-,14+,15-,16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWPNTKTZYIFQT-LMXXTMHSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CNC3=C2C(=C(C=C3)Br)Cl)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC2=CNC3=C2C(=C(C=C3)Br)Cl)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrClN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-galactosaminide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

